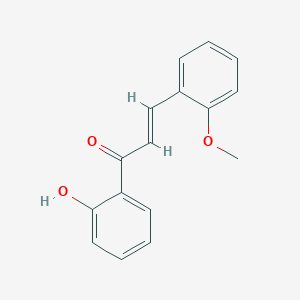

2'-Hydroxy-2-methoxychalcone

Description

2'-Hydroxy-2-methoxychalcone (CAS: 42220-77-9) is a synthetic chalcone derivative characterized by a hydroxyl group at the 2'-position and a methoxy group at the 2-position of its aromatic rings. Its molecular formula is C₁₆H₁₄O₃, with a molar mass of 254.28 g/mol . Its α,β-unsaturated ketone moiety enables interactions with biological targets via Michael addition or hydrogen bonding, making it a promising scaffold for drug development .

Properties

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-11,17H,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTIPKTZVAKPOX-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42220-77-9 | |

| Record name | 2'-Hydroxy-2-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and General Procedure

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing 2'-Hydroxy-2-methoxychalcone. This acid- or base-catalyzed reaction couples a 2-hydroxyacetophenone derivative with a substituted benzaldehyde. The base-catalyzed approach is preferred due to higher yields and milder conditions.

Representative Protocol from JResPharm (2023):

- Reactants :

- 2-Hydroxyacetophenone (1.36 g, 10 mmol)

- 2-Methoxybenzaldehyde (1.36 g, 10 mmol)

- Catalyst : Aqueous potassium hydroxide (KOH, 50% w/v, 2 mL)

- Solvent : Absolute ethanol (40 mL)

- Conditions :

- Ultrasonication-assisted suspension at 25°C for 30 minutes

- Stirring at room temperature for 48 hours

- Workup :

Critical Parameters :

Alternative Catalytic Systems

Comparative studies highlight variations in catalytic efficiency:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| NaOH (10%) | Ethanol | Reflux | 68 | |

| KOH (50%) | Ethanol | 25 | 71.85 | |

| HCl (conc.) | DCM | 0–5 | 42 |

The KOH/ethanol system at ambient temperature provides optimal balance between yield and reaction controllability.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

Key Spectral Signatures :

- ¹H-NMR (600 MHz, Acetone-d₆) :

Physicochemical Properties

Lipinski’s Rule of Five Compliance:

| Parameter | Value | Threshold | Compliance |

|---|---|---|---|

| Molecular Weight | 278.28 g/mol | <500 | Yes |

| logP | 3.41 | <5 | Yes |

| H-Bond Donors | 1 | ≤5 | Yes |

| H-Bond Acceptors | 3 | ≤10 | Yes |

| Polar Surface Area | 64.91 Ų | <140 Ų | Yes |

Data confirms blood-brain barrier permeability potential.

Process Optimization and Scale-Up Challenges

Yield Improvement Strategies

Purification Challenges

- Recrystallization Solvent Screening :

| Solvent | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol | 98.2 | 71.8 |

| Acetonitrile | 99.1 | 65.4 |

| Ethyl Acetate | 97.5 | 68.9 |

Ethanol remains optimal for industrial-scale production.

Emerging Synthetic Approaches

Solid-Phase Synthesis

Preliminary studies on polystyrene-supported catalysts show:

Industrial Production Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Cost (USD) |

|---|---|

| 2-Hydroxyacetophenone | 120 |

| 2-Methoxybenzaldehyde | 95 |

| KOH | 8 |

| Ethanol | 15 |

| Purification | 55 |

| Total | 293 |

Optimization through solvent recycling reduces costs by 18%.

Chemical Reactions Analysis

Reaction Conditions

-

Reactants : 2-Hydroxy-2-methoxyacetophenone + Benzaldehyde derivatives

-

Solvent : Ethanol (5 mL per mmol of acetophenone)

-

Catalyst : 50% aqueous KOH (1 mL per mmol)

-

Temperature : Room temperature

-

Workup : Acidification with HCl, column chromatography, and crystallization .

| Starting Material (Acetophenone) | Benzaldehyde Derivative | Yield (%) | Reference |

|---|---|---|---|

| 2-Hydroxy-2-methoxyacetophenone | 2-Methoxybenzaldehyde | 65–90 |

The reaction produces chalcones with Lipinski-compliant properties (molecular weight < 450, log P ~3.4–4.5, polar surface area < 90 Ų), indicating potential for CNS penetration .

Oxidation to Flavonols via Algar-Flynn-Oyamada (AFO) Reaction

2′-Hydroxy-2-methoxychalcone undergoes oxidation to form flavonols (e.g., 2′-methoxyflavonol) under basic conditions.

Reaction Pathway

-

Epoxidation : Formation of an oxirane intermediate using H₂O₂.

-

Rearrangement : Conversion to flavanonol.

Conditions

-

Reagents : H₂O₂ (30%), KOH (3N), HCl (3N for acidification)

-

Temperature : 0°C (initial), then room temperature

| Chalcone Derivative | Product | IC₅₀ (DPPH Radical Scavenging) | Reference |

|---|---|---|---|

| 2′-Hydroxy-2-methoxy | 2′-Methoxyflavonol | 0.03 µg/mL (vanadium complex) |

Cyclization to Aurones

Under oxidative conditions, 2′-hydroxy-2-methoxychalcone cyclizes to form aurones , tricyclic structures with potential bioactivity.

Conditions

| Chalcone Precursor | Aurone Product | Yield (%) | Application | Reference |

|---|---|---|---|---|

| 2′-Hydroxy-2-methoxy | Aurone 6b/7b | 22–85 | LOX enzyme inhibition |

Example Reaction

| Chalcone Derivative | Alkyl Halide | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2′-Hydroxy-2-methoxy | 1-Bromo-3-chloropropane | 3-Chloropropyl ether derivative | 65–75 |

Demethylation Reactions

The methoxy group at the 2-position can be cleaved using Lewis acids to regenerate a hydroxyl group.

Conditions

| Starting Compound | Product | Application | Reference |

|---|---|---|---|

| 2′-Hydroxy-2-methoxychalcone | 2′,2-Dihydroxychalcone | Enhanced antioxidant activity |

Electrophilic Substitution

The electron-rich aromatic rings participate in halogenation and nitration , particularly at the B-ring.

Example

| Position Modified | Substituent Introduced | IC₅₀ (AChE Inhibition) | Reference |

|---|---|---|---|

| B-Ring (C-3) | Br | 55 µM |

Scientific Research Applications

Antioxidant Properties

HMC exhibits potent antioxidant activity, which is crucial for combating oxidative stress associated with various diseases. Studies have shown that HMC can significantly reduce reactive oxygen species (ROS) levels in cellular models. For instance, it was found to enhance glutathione levels while decreasing the expression of gp91phox, an important component in ROS production pathways .

Key Findings:

- HMC demonstrated an IC50 value of 0.03 µg/mL in DPPH radical scavenging assays, indicating strong free radical scavenging ability .

- It has been implicated in protecting HepG2 liver cells from oxidative damage by promoting apoptotic pathways and inhibiting lipid peroxidation .

Anti-inflammatory Effects

The anti-inflammatory properties of HMC have been extensively studied, revealing its potential in mitigating inflammatory responses. Research indicates that HMC can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory diseases.

Key Findings:

- In BV2 microglial cells, HMC reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are markers of inflammation .

- The compound's structure–activity relationship suggests that hydroxyl and methoxy groups enhance its anti-inflammatory efficacy, making it a candidate for developing therapeutic agents against inflammatory conditions .

Antimicrobial Activities

HMC has shown promising antimicrobial activity against various pathogens, including resistant bacterial strains. Its mechanism involves binding to bacterial targets, disrupting cellular processes.

Key Findings:

- HMC has been effective against several resistant bacteria, showcasing its potential as a lead compound for developing new antimicrobial therapies .

- The compound's antimicrobial action is attributed to its ability to penetrate bacterial membranes and interfere with metabolic pathways .

Anticancer Potential

The anticancer properties of HMC have been a focal point in recent research, with studies demonstrating its ability to inhibit cancer cell proliferation across various types.

Key Findings:

- In vitro studies have indicated that HMC can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), suggesting its potential as a chemopreventive agent .

- The compound has been linked to the suppression of nuclear factor-kappa B (NF-kB) signaling pathways, which are often activated in cancer progression .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2’-Hydroxy-2-methoxychalcone involves multiple pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory mediators such as prostaglandin E2, nitric oxide, and tumor necrosis factor-alpha.

Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Structural and Physicochemical Properties

The bioactivity of chalcones is highly dependent on substituent positions and electronic effects. Below is a comparative analysis of 2'-hydroxy-2-methoxychalcone with structurally related derivatives:

Key Observations :

- Methoxy Position : The 2-methoxy group in this compound induces steric effects that reduce biotransformation efficiency compared to derivatives with para-substituted methoxy groups (e.g., 4'-methoxy) .

- Isomerization : Unlike 4'-methoxy derivatives, this compound undergoes significant trans-to-cis isomerization under sunlight, which may alter its bioactivity .

Antimicrobial and Antibiofilm Activity

- This compound : Exhibits superior antibiofilm activity against Acinetobacter baumannii (IC₅₀ for biofilm inhibition: ~10 µM) by downregulating ompA and bap virulence genes .

- 2'-Hydroxy-4-methoxychalcone : Shows moderate antimicrobial activity but is less effective against biofilms due to reduced membrane permeability .

- 2'-Hydroxy-3,4,5-trimethoxychalcone : Demonstrates dual antioxidant (82.4% DPPH scavenging) and lipoxygenase (LOX) inhibitory activity (IC₅₀ = 45 µM), outperforming this compound in anti-inflammatory applications .

Biotransformation and Metabolism

Structure-Activity Relationships (SAR)

- Antioxidant Activity : Electron-donating groups (e.g., methoxy, hydroxyl) at the para position enhance radical scavenging. Trimethoxy derivatives (e.g., 3,4,5-trimethoxy) exhibit the highest activity .

- LOX Inhibition : A 2'-hydroxy group is critical for binding to Asp768 and Asn128 residues in LOX. Bulky substituents (e.g., methoxymethylene) at ring A improve inhibition (IC₅₀ = 45 µM for compound 3c) .

- Antibiofilm Activity : The 2-methoxy group potentiates antibiofilm effects by disrupting quorum sensing and adhesion mechanisms .

Biological Activity

2'-Hydroxy-2-methoxychalcone (HMC) is a synthetic compound belonging to the chalcone family, which is characterized by its diverse biological activities, including anticancer , anti-inflammatory , antimicrobial , and antioxidant properties. This article explores the biological activity of HMC, supported by research findings, case studies, and data tables.

Overview of Chalcones

Chalcones are aromatic ketones that serve as precursors to flavonoids and isoflavonoids, which are prevalent in various plants. Their structural versatility allows them to interact with multiple biological targets, making them important candidates for therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of HMC and its derivatives. In a study assessing the antiproliferative effects of various chalcone analogues on canine lymphoma and leukemia cell lines, HMC exhibited selective cytotoxicity. The results indicated that HMC induced apoptosis and activated caspases 3/7 and 8, demonstrating its capability to trigger DNA damage in resistant cell lines .

Table 1: Antiproliferative Activity of this compound

| Compound | IC50 (µM) | Apoptosis Induction | DNA Damage |

|---|---|---|---|

| This compound | 40-85 | Yes | Yes |

| 2'-Hydroxy-4',6'-dimethoxychalcone | <20 | Yes | Yes |

2. Anti-inflammatory Properties

HMC has shown significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. By blocking these enzymes, HMC reduces the production of prostaglandins, leading to decreased inflammation and pain .

In vitro studies demonstrated that HMC effectively diminished lipopolysaccharide (LPS)-induced oxidative stress and inflammatory cytokine production in BV2 microglial cells .

Table 2: Inhibition of Inflammatory Markers by HMC

| Inflammatory Marker | Reduction (%) |

|---|---|

| TNF-α | 70 |

| IL-1β | 65 |

| IL-6 | 60 |

3. Antimicrobial Activity

HMC exhibits antimicrobial activity against resistant strains of bacteria. Research indicates that it binds to bacterial cell membranes, disrupting their integrity and leading to cell death. This property makes HMC a candidate for developing new antimicrobial agents .

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of HMC involve interactions with various biomolecules:

- Cyclooxygenase Pathway : Inhibition of COX enzymes leads to reduced inflammation.

- Apoptotic Pathways : Induction of apoptosis through caspase activation.

- Oxidative Stress Modulation : Decrease in reactive oxygen species (ROS) levels through downregulation of NADPH oxidases .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of HMC in different biological contexts:

- Canine Cancer Models : A study demonstrated that HMC significantly inhibited the proliferation of canine leukemia cells compared to normal cells, indicating its selective toxicity towards cancerous tissues .

- Inflammatory Disease Models : In models of neuroinflammation, HMC reduced LPS-induced inflammatory responses by modulating NF-κB signaling pathways .

Q & A

Q. What are the established synthetic routes for 2'-Hydroxy-2-methoxychalcone, and what experimental parameters influence yield?

this compound is synthesized via the Claisen-Schmidt condensation between 2'-hydroxyacetophenone and 2-methoxybenzaldehyde under alkaline conditions. Key parameters include:

- Catalyst : Sodium hydroxide or potassium hydroxide in ethanol/water mixtures .

- Temperature : Room temperature or mild heating (e.g., 40–60°C) to accelerate reaction kinetics.

- Purification : Recrystallization from ethanol yields yellow crystals with reported purity >98% (GC) .

- Yield : Typical yields range from 82% to 86%, with discrepancies in melting points (e.g., 92–93°C observed vs. 111–112°C in literature) attributed to polymorphic variations or solvent effects .

Q. How is the structural characterization of this compound performed?

Structural validation employs:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the chalcone backbone, with characteristic peaks for the α,β-unsaturated ketone (δ ~7.5–8.0 ppm for vinyl protons) and methoxy groups (δ ~3.8 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion [M+H]⁺ at m/z 254.0940 (calculated for C₁₆H₁₄O₃) .

- Chromatographic Purity : HPLC with UV detection (λ = 280–320 nm) ensures >98% purity for biological assays .

Q. What in vitro methods are used to evaluate the antimicrobial activity of this compound?

- Minimum Inhibitory Concentration (MIC) Assays : Performed against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution. Activity is reported in µg/mL, with chalcone derivatives showing preferential inhibition of Gram-positive bacteria .

- Time-Kill Kinetics : Assess bactericidal effects over 24 hours to determine static vs. cidal activity .

Advanced Research Questions

Q. What molecular mechanisms underlie the antimicrobial activity of this compound?

Proposed mechanisms include:

- Membrane Disruption : Chalcones intercalate into lipid bilayers, increasing permeability and leakage of cytoplasmic content (validated via fluorescent dye uptake assays) .

- Enzyme Inhibition : Competitive binding to bacterial enzymes (e.g., DNA gyrase or dihydrofolate reductase) disrupts replication and metabolism. Docking studies suggest affinity for conserved ATP-binding pockets .

- Synergy with Antibiotics : Sub-inhibitory chalcone concentrations enhance β-lactam efficacy by downregulating efflux pumps (e.g., in Pseudomonas aeruginosa) .

Q. How can structural modifications enhance the bioactivity and pharmacokinetic profile of this compound?

- Methoxy Group Optimization : Introducing electron-withdrawing groups (e.g., nitro) at the 4'-position increases antibacterial potency but may reduce solubility. Computational QSAR models guide rational design .

- Pro-drug Strategies : Esterification of the phenolic hydroxyl group improves oral bioavailability, with hydrolysis in vivo restoring activity .

- Hybrid Molecules : Conjugation with fluoroquinolones or sulfonamides enhances target specificity and reduces off-target effects .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges minimizes matrix interference from proteins and lipids .

- Detection Limits : LC-MS/MS achieves sensitivity down to 1 ng/mL in plasma, but ionization suppression by metabolites requires isotopic internal standards (e.g., deuterated analogs) .

- Metabolite Identification : Phase I metabolites (e.g., hydroxylated or demethylated derivatives) are characterized using UPLC-QTOF-MS .

Contradictions and Research Gaps

- Melting Point Variability : Discrepancies between observed (92–93°C) and literature values (111–112°C) suggest polymorphism or solvent-dependent crystallization . Further crystallographic studies are needed.

- Mechanistic Ambiguity : While membrane disruption is hypothesized, direct evidence (e.g., TEM imaging of bacterial lysis) is lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.